REACTION_CXSMILES
|
[Br:1][C:2]1[CH:23]=[C:22]2[C:5]([CH2:6][C:7]3([C:15]42[NH:19][C:18](=S)[C:17]([CH3:21])=[N:16]4)[CH2:12][CH2:11][CH:10]([O:13][CH3:14])[CH2:9][CH2:8]3)=[CH:4][CH:3]=1.N.[OH-].[Na+].C(OC(C)C)(C)C.O=C(C)C(=S)[NH2:37]>N.CCOC(C)=O>[Br:1][C:2]1[CH:23]=[C:22]2[C:5]([CH2:6][C:7]3([C:15]42[N:19]=[C:18]([NH2:37])[C:17]([CH3:21])=[N:16]4)[CH2:12][CH2:11][CH:10]([O:13][CH3:14])[CH2:9][CH2:8]3)=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C(C(N)=S)C
|
Name
|
(1r,4r)-6′-Bromo-4-methoxy-5″-methyl-3′H-dispiro[cyclohexane-1,2′-indene-1′,2″-imidazole]-4″(3″H)-thione
|
Quantity
|
22.7 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2CC3(CCC(CC3)OC)C3(N=C(C(N3)=S)C)C2=C1
|
Name
|
|
Quantity
|
180 mL
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
180 mL
|
Type
|
catalyst
|
Smiles
|
N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
74 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach r.t.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 2 M citric acid (400 mL) and EtOAc (400 mL)
|
Type
|
FILTRATION
|
Details
|
Any insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
The organic phase (org 1) was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give additional
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
FILTRATION
|
Details
|
The residue from org 1, and the solid filtered off
|
Type
|
CUSTOM
|
Details
|
put in a pressure reactor
|
Type
|
TEMPERATURE
|
Details
|
heated 100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The obtained solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 2 M citric acid (300 mL) and EtOAc (300 mL)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
ADDITION
|
Details
|
50% NaOH was added until pH ˜12
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 min
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
Activated charcoal was added to the organic phase
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 30 min before it
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
was filtered through diatomaceous earth
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
dried in vacuo overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to reach r.t.
|
Type
|
FILTRATION
|
Details
|
the solid was filtered off
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2CC3(CCC(CC3)OC)C3(N=C(C(=N3)N)C)C2=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |